2-Chloro-2-(hydroxyimino)acetic acid
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Overview
Description
2-Chloro-2-(hydroxyimino)acetic acid is a chemical compound with the molecular formula C4H6ClNO3. It is known for its applications in organic synthesis and as an intermediate in the production of various organic compounds. The compound is typically found as a white to almost white powder or crystal and is soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-2-(hydroxyimino)acetic acid can be achieved through the reaction of chloral hydrate with hydroxylamine hydrochloride . The reaction conditions typically involve mixing these reactants and allowing them to react to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxime derivatives, while substitution reactions can produce various substituted acetic acid derivatives .
Scientific Research Applications
2-Chloro-2-(hydroxyimino)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetic acid: Similar in structure but lacks the hydroxyimino group.
2-Hydroxyiminoacetic acid: Similar but does not have the chlorine atom.
Ethyl 2-chloro-2-(hydroxyimino)acetate: An ester derivative of 2-Chloro-2-(hydroxyimino)acetic acid.
Uniqueness
This compound is unique due to the presence of both the chlorine and hydroxyimino groups, which confer specific reactivity and properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-2-hydroxyiminoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClNO3/c3-1(4-7)2(5)6/h7H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIHHUHFMHCRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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